
2,5-Dichloro-4-methylquinazoline
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Overview
Description
2,5-Dichloro-4-methylquinazoline is a chemical compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of chlorine and methyl groups in this compound enhances its chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-4-methylquinazoline typically involves the reaction of appropriate substituted anilines with carbonyl compounds under specific conditions. One common method includes the cyclization of 2,5-dichloroaniline with formamide or formic acid, followed by methylation at the 4-position using methyl iodide or dimethyl sulfate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-4-methylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Formation of various substituted quinazolines.
Oxidation: Formation of quinazoline oxides.
Reduction: Formation of reduced quinazoline derivatives.
Scientific Research Applications
2,5-Dichloro-4-methylquinazoline has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds with potential anticancer, antibacterial, and antifungal activities.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: Employed in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-4-methylquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved . The exact pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dichloroquinazoline
- 4-Methylquinazoline
- 2,5-Dichloro-4-ethylquinazoline
Uniqueness
2,5-Dichloro-4-methylquinazoline is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical properties and reactivity. This combination enhances its potential for diverse applications in medicinal chemistry and industrial processes .
Q & A
Basic Research Questions
Q. How can 2,5-Dichloro-4-methylquinazoline be synthesized and characterized in a laboratory setting?
- Methodological Answer : A common approach involves refluxing precursor hydrazides (e.g., substituted phenoxyacetic acid hydrazides) in polar aprotic solvents like DMSO under controlled conditions. Post-reaction, the product is isolated via reduced-pressure distillation, cooled, and crystallized using water-ethanol mixtures. Characterization typically employs melting point analysis, NMR, and IR spectroscopy to confirm purity and structure. For example, analogous quinazoline derivatives have been synthesized with yields around 65% and characterized via crystallization and spectral methods .
Q. What are the key considerations for optimizing reaction conditions when synthesizing quinazoline derivatives?
- Methodological Answer : Critical parameters include solvent choice (e.g., DMSO for high solubility), reaction time (18–24 hours for complete cyclization), and temperature control (reflux conditions). Acid catalysts like glacial acetic acid are often used to facilitate Schiff base formation in subsequent reactions. Monitoring via TLC and adjusting stoichiometric ratios of reagents (e.g., substituted benzaldehydes) can improve yields .
Q. How can crystallization conditions be tailored to improve the purity of this compound?
- Methodological Answer : Solvent selection (e.g., ethanol-water mixtures) and slow cooling rates are critical. Supramolecular synthon principles, such as hydrogen bonding and halogen interactions, guide crystal packing. Techniques like X-ray diffraction (XRD) validate crystal structure, while differential scanning calorimetry (DSC) assesses thermal stability .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) predict the electronic properties of this compound?
- Methodological Answer : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates molecular orbitals, electrostatic potentials, and reactivity indices. Basis sets like 6-31G* model electron correlation effects. For example, studies on similar quinazolines show that exact-exchange terms in DFT improve accuracy in predicting ionization potentials (average deviation <3 kcal/mol) .
Q. What strategies resolve contradictions in biological activity data for quinazoline derivatives?
- Methodological Answer : Systematic variation of substituents (e.g., electron-withdrawing chloro groups vs. methoxy groups) isolates structure-activity relationships (SAR). Conflicting results, such as antimicrobial vs. cytotoxic effects, are analyzed via dose-response assays and molecular docking to identify off-target interactions. Meta-analyses of in vitro/in vivo data (e.g., IC50 variability) reconcile discrepancies .
Q. How can supramolecular interactions influence the solid-state stability of this compound?
- Methodological Answer : Halogen bonding (C–Cl⋯N) and π-stacking interactions dominate crystal packing. Hirshfeld surface analysis quantifies intermolecular contacts, while lattice energy calculations (e.g., PIXEL method) predict stability. Experimental validation via variable-temperature XRD assesses thermal expansion coefficients .
Q. Methodological Frameworks for Data Analysis
Q. What statistical approaches are recommended for interpreting SAR data in quinazoline studies?
- Methodological Answer : Multivariate regression models correlate substituent descriptors (e.g., Hammett σ values) with biological endpoints. Principal component analysis (PCA) reduces dimensionality in high-throughput datasets, while machine learning (e.g., random forests) identifies non-linear relationships .
Q. How are advanced spectroscopic techniques (e.g., 2D NMR) applied to confirm regioselectivity in quinazoline derivatives?
- Methodological Answer : HSQC and HMBC NMR experiments map proton-carbon correlations, distinguishing between C-2 and C-5 substitution patterns. NOESY spectra detect spatial proximity of substituents (e.g., methyl groups), resolving structural ambiguities .
Properties
Molecular Formula |
C9H6Cl2N2 |
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Molecular Weight |
213.06 g/mol |
IUPAC Name |
2,5-dichloro-4-methylquinazoline |
InChI |
InChI=1S/C9H6Cl2N2/c1-5-8-6(10)3-2-4-7(8)13-9(11)12-5/h2-4H,1H3 |
InChI Key |
LWOOJICHLXCMNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=N1)Cl)C=CC=C2Cl |
Origin of Product |
United States |
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